molecular formula C13H17N3O4S B5786068 N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide

N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5786068
M. Wt: 311.36 g/mol
InChI Key: RJMDVJGJANAOPW-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butylcarbamothioyl group attached to a benzamide core, which also contains a methoxy and a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with tert-butyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioyl linkage. The reaction is usually conducted under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as copper(II) triflate can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit the proliferation of protozoan parasites by interfering with their metabolic pathways. It targets enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. The combination of the methoxy and nitro groups also contributes to its distinct electronic properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-13(2,3)15-12(21)14-11(17)8-5-6-10(20-4)9(7-8)16(18)19/h5-7H,1-4H3,(H2,14,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMDVJGJANAOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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